Cas no 2172173-81-6 (tert-butyl 2-sulfanyl-4-azatricyclo4.2.1.0,3,7nonane-4-carboxylate)

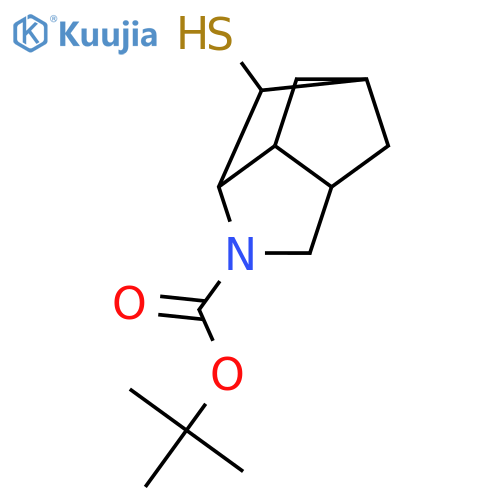

2172173-81-6 structure

商品名:tert-butyl 2-sulfanyl-4-azatricyclo4.2.1.0,3,7nonane-4-carboxylate

tert-butyl 2-sulfanyl-4-azatricyclo4.2.1.0,3,7nonane-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-sulfanyl-4-azatricyclo4.2.1.0,3,7nonane-4-carboxylate

- tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate

- 2172173-81-6

- EN300-1289473

-

- インチ: 1S/C13H21NO2S/c1-13(2,3)16-12(15)14-6-8-4-7-5-9(8)10(14)11(7)17/h7-11,17H,4-6H2,1-3H3

- InChIKey: ZSBUETSLHIQATH-UHFFFAOYSA-N

- ほほえんだ: SC1C2CC3CN(C(=O)OC(C)(C)C)C1C3C2

計算された属性

- せいみつぶんしりょう: 255.12930009g/mol

- どういたいしつりょう: 255.12930009g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 5

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 30.5Ų

tert-butyl 2-sulfanyl-4-azatricyclo4.2.1.0,3,7nonane-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1289473-10000mg |

tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |

2172173-81-6 | 10000mg |

$4852.0 | 2023-10-01 | ||

| Enamine | EN300-1289473-50mg |

tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |

2172173-81-6 | 50mg |

$948.0 | 2023-10-01 | ||

| Enamine | EN300-1289473-100mg |

tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |

2172173-81-6 | 100mg |

$993.0 | 2023-10-01 | ||

| Enamine | EN300-1289473-5000mg |

tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |

2172173-81-6 | 5000mg |

$3273.0 | 2023-10-01 | ||

| Enamine | EN300-1289473-250mg |

tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |

2172173-81-6 | 250mg |

$1038.0 | 2023-10-01 | ||

| Enamine | EN300-1289473-500mg |

tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |

2172173-81-6 | 500mg |

$1084.0 | 2023-10-01 | ||

| Enamine | EN300-1289473-1.0g |

tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |

2172173-81-6 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1289473-2500mg |

tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |

2172173-81-6 | 2500mg |

$2211.0 | 2023-10-01 | ||

| Enamine | EN300-1289473-1000mg |

tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |

2172173-81-6 | 1000mg |

$1129.0 | 2023-10-01 |

tert-butyl 2-sulfanyl-4-azatricyclo4.2.1.0,3,7nonane-4-carboxylate 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

2172173-81-6 (tert-butyl 2-sulfanyl-4-azatricyclo4.2.1.0,3,7nonane-4-carboxylate) 関連製品

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 157047-98-8(Benzomalvin C)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量